Therapeutic Potential of 1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine in Kinase Inhibition
Therapeutic Potential of 1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine in Kinase Inhibition
The following technical guide provides an in-depth analysis of the therapeutic potential, chemical biology, and experimental utility of 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 2098023-16-4).
This guide treats the molecule as a high-value privileged scaffold used in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) and Mitogen-Activated Protein Kinase (MAPK) families.
Executive Summary
The molecule 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine (hereafter referred to as CP-Py-Am ) represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern—combining a rigid, lipophilic N1-cyclopentyl group with a steric C3-cyclopropyl moiety on a pyrazol-5-amine core—optimizes it for Type I ATP-competitive inhibition.
While often utilized as a critical intermediate in the synthesis of next-generation inhibitors for JAK1/2/3 , TYK2 , and Aurora Kinases , its independent structural properties offer unique advantages in optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . This guide details the mechanistic rationale, synthesis, and validation protocols for researchers leveraging this scaffold.
Chemical Biology & Structural Rationale
The Pharmacophore
The efficacy of CP-Py-Am stems from its ability to mimic the adenine ring of ATP while exploiting specific hydrophobic pockets within the kinase domain.
| Structural Motif | Function in Kinase Binding Pocket | Interaction Type |
| Pyrazol-5-amine Core | Mimics the Adenine ring of ATP. The C5-amine acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor. | H-Bonding (Hinge Region) |
| N1-Cyclopentyl | Occupies the hydrophobic pocket (often the ribose-binding pocket or near the Gatekeeper residue). Provides bulk to displace water. | Hydrophobic / Van der Waals |
| C3-Cyclopropyl | Points towards the solvent front or a small hydrophobic shelf (e.g., the specificity pocket). Increases metabolic stability compared to linear alkyls. | Steric Fit / Shape Complementarity |
Mechanism of Action (Type I Inhibition)
CP-Py-Am derivatives typically function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.
-
Hinge Binding: The exocyclic amine (-NH2) and the pyrazole nitrogen form a bidentate H-bond network with the backbone residues of the kinase hinge (e.g., Glu/Leu in JAKs).
-
Hydrophobic Shielding: The cyclopentyl group shields the H-bonds from solvent, strengthening the interaction entropy.
Validated Synthesis Protocol
Objective: Synthesize high-purity 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine for SAR studies.
Retrosynthetic Analysis
The most robust route utilizes a Regioselective Knorr Pyrazole Synthesis , condensing a
Step-by-Step Methodology
Reagents:
-
3-Cyclopropyl-3-oxopropanenitrile (CAS 126676-02-8)
-
Cyclopentylhydrazine hydrochloride (CAS 24214-73-1)
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Ethanol (Absolute)
-
Triethylamine (Et3N) or Sodium Ethoxide (NaOEt)
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (10 mmol, 1.0 eq) in Ethanol (50 mL).
-
Addition: Add Cyclopentylhydrazine HCl (11 mmol, 1.1 eq) to the solution.
-
Basification: Dropwise add Triethylamine (12 mmol, 1.2 eq) to neutralize the HCl and activate the hydrazine.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor consumption of the nitrile by TLC (Hexane:EtOAc 1:1) or LC-MS. -
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) and brine ( mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield the target product.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6):
5.20 (s, 1H, Pyrazole-H4), 4.50 (m, 1H, N-CH-Cyclopentyl), 4.95 (s, 2H, -NH2).
Synthesis Workflow Diagram
Caption: Regioselective synthesis of CP-Py-Am via Knorr condensation. The N1-substitution is directed by the hydrazine.
Experimental Validation: Kinase Inhibition Assay
Objective: Determine the IC50 of CP-Py-Am derivatives against a target kinase (e.g., JAK2) using a FRET-based assay.
Assay Principle (LanthaScreen™ TR-FRET)
This assay measures the phosphorylation of a specific substrate by the kinase. A Terbium (Tb)-labeled antibody detects the phosphorylated product, generating a FRET signal to a GFP-labeled substrate.
Protocol
-
Compound Preparation: Prepare a 10-point dilution series of CP-Py-Am (or derivative) in 100% DMSO (starting concentration 10 mM). Dilute 1:100 into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 2.5
L of JAK2 Enzyme (0.5 ng/well) to a 384-well low-volume white plate. -
Add 2.5
L of the diluted compound. Incubate for 15 min at RT (allows Type I binding). -
Add 5
L of ATP/Substrate Mix (ATP concentration + 200 nM GFP-STAT1 substrate). -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10
L of Tb-anti-pSTAT1 Antibody in TR-FRET Dilution Buffer. -
Incubate for 30 minutes.
-
-
Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Analysis: Calculate the Emission Ratio (520/495). Plot vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.
Target Landscape & Signaling Pathway
The CP-Py-Am scaffold is particularly relevant for the JAK-STAT signaling pathway, a critical node in autoimmune diseases and oncology.
Pathway Visualization (JAK-STAT)
Caption: The JAK-STAT pathway.[1][2] CP-Py-Am targets the ATP-binding pocket of JAK, preventing STAT phosphorylation.
References
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Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Pharmacological Research, 2012. Link
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Cai, X., et al. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Bioorganic & Medicinal Chemistry, 2012. Link
-
PubChem Database. "Compound Summary: 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 2098023-16-4)."[3] National Library of Medicine. Link
-
LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocols. Link
-
Mao, Y., et al. "Recent Progress in the Discovery of Janus Kinase (JAK) Inhibitors." Journal of Medicinal Chemistry, 2021. Link
Sources
- 1. 1241281-93-5_CAS号:1241281-93-5_5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide - 化源网 [chemsrc.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:1808164-10-4, 1-Cyclopropyl-3-isopropyl-1H-pyrazol-5-amine-毕得医药 [bidepharm.com]
